molecular formula C21H22N4O3 B5508915 2-(2,3-dihydro-1H-indol-1-yl)-N-(4-ethoxyphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide

2-(2,3-dihydro-1H-indol-1-yl)-N-(4-ethoxyphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide

Cat. No. B5508915
M. Wt: 378.4 g/mol
InChI Key: FCYILKFBIWVPGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine and indole derivatives involves intricate reactions and methodologies that are crucial for creating the desired compound with high purity and yield. While the exact synthesis process for this specific compound was not found, studies on similar pyrimidine and indole derivatives highlight the significance of careful selection of starting materials and reaction conditions to achieve the desired molecular framework. For example, synthesis routes often involve cyclization reactions, condensations, and substitutions, which require precise control over reaction conditions such as temperature, solvent, and catalysts to steer the reaction towards the desired product with minimal by-products (Trilleras et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine and indole derivatives, including our compound of interest, reveals insights into their electronic configuration, molecular geometry, and potential sites for chemical reactions. Structural analysis often employs techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to understand the molecule's conformation, bond lengths, angles, and potential for intermolecular interactions. For instance, studies have detailed the planarity of the pyrimidine ring, the displacement of substituent atoms, and the polarization of electronic structures, which play a critical role in determining the compound's chemical reactivity and interaction with biological targets (Low et al., 2007).

Scientific Research Applications

Synthesis and Pharmacological Potential

Anti-inflammatory and Analgesic Agents

Research has led to the synthesis of novel compounds with significant cyclooxygenase inhibitory activity, demonstrating notable analgesic and anti-inflammatory effects. For example, compounds synthesized from visnaginone and khellinone derivatives showed high inhibitory activity on COX-2 selectivity, with promising analgesic and anti-inflammatory profiles, indicating their potential as therapeutic agents in managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antifungal Activities

New pyrido[2,3-d]pyrimidine derivatives were synthesized and demonstrated significant antifungal activities, highlighting the potential of these compounds in addressing fungal infections. Such studies contribute to the development of new antifungal therapies, addressing the need for more effective treatments against resistant fungal strains (F. Hanafy, 2011).

Antimicrobial Evaluation

Novel dihydropyrimidines were synthesized and evaluated for their antimicrobial activity, showing potency against Mycobacterium tuberculosis. This research underscores the ongoing search for new therapeutic agents to combat tuberculosis and other microbial diseases, demonstrating the critical role of chemical synthesis in drug discovery (Karthikeyan Elumalai et al., 2013).

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-N-(4-ethoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-2-28-16-9-7-15(8-10-16)22-20(27)17-13-19(26)24-21(23-17)25-12-11-14-5-3-4-6-18(14)25/h3-10,17H,2,11-13H2,1H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYILKFBIWVPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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